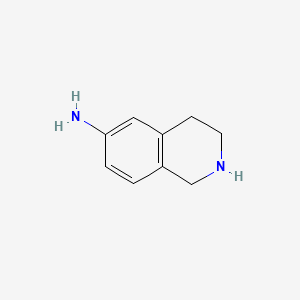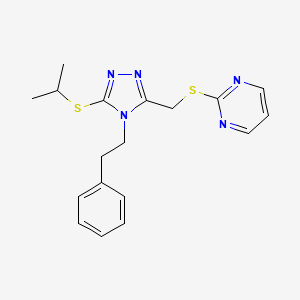
(S)-Isopropyl 2-amino-3-(4-hydroxyphenyl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(S)-Isopropyl 2-amino-3-(4-hydroxyphenyl)propanoate” is a derivative of tyrosine . It has the molecular formula C9H11NO3 and a molecular weight of 181.1885 .
Molecular Structure Analysis
The molecular structure of this compound is available as a 2D Mol file . The IUPAC Standard InChIKey for this compound is OUYCCCASQSFEME-UHFFFAOYSA-N .作用機序
Target of Action
L-tyrosine isopropyl ester, also known as (S)-Isopropyl 2-amino-3-(4-hydroxyphenyl)propanoate, is a derivative of the amino acid L-tyrosine . The primary targets of this compound are likely to be similar to those of L-tyrosine, which plays a crucial role in protein synthesis and is a precursor of several important bioactive compounds, including neurotransmitters and hormones .
Mode of Action
It is known that l-tyrosine can be modified by different enzymes to yield specific types of tyrosine-derived metabolites . As an ester of L-tyrosine, L-tyrosine isopropyl ester may interact with its targets in a similar manner, undergoing enzymatic transformations to produce various bioactive compounds.
Biochemical Pathways
L-tyrosine is involved in several biochemical pathways. It is synthesized de novo via the shikimate pathway and can be modified to produce a variety of high-value chemicals, such as unsaturated aromatic compounds, α-hydroxy acids, and aromatic alcohols . These compounds are commonly applied in the feed, pharmaceutical, and fine chemical industries . L-tyrosine isopropyl ester, as a derivative of L-tyrosine, may participate in similar biochemical pathways.
Pharmacokinetics
It is known that l-tyrosine alkyl esters, including l-tyrosine isopropyl ester, are used as prodrugs for l-tyrosine . These esters are more lipophilic and absorbed faster than L-tyrosine, and they are hydrolyzed under physiological conditions to release L-tyrosine . This suggests that L-tyrosine isopropyl ester may have favorable ADME properties and bioavailability.
Result of Action
The molecular and cellular effects of L-tyrosine isopropyl ester’s action are likely to be similar to those of L-tyrosine, given their structural similarity. L-tyrosine is a precursor to several important bioactive compounds, including neurotransmitters like dopamine and norepinephrine, and hormones like thyroid hormones . Therefore, the action of L-tyrosine isopropyl ester may result in the production of these compounds, influencing various physiological processes.
Action Environment
The action, efficacy, and stability of L-tyrosine isopropyl ester may be influenced by various environmental factors. For instance, the rate of hydrolysis of L-tyrosine alkyl esters, including L-tyrosine isopropyl ester, can be affected by factors such as pH and temperature . Furthermore, the interaction of L-tyrosine isopropyl ester with its targets and its participation in biochemical pathways may be influenced by the presence of specific enzymes and cofactors .
実験室実験の利点と制限
(S)-Isopropyl 2-amino-3-(4-hydroxyphenyl)propanoate has several advantages as a tool for laboratory experiments. It is relatively easy to synthesize, and it is stable at room temperature. It is also water-soluble, which makes it easy to use in aqueous solutions. However, this compound has some limitations as well. It is not very soluble in organic solvents, which can limit its use in certain experiments. Additionally, it can be toxic at high concentrations, so it should be used with caution.
将来の方向性
There are several potential future directions for research on (S)-Isopropyl 2-amino-3-(4-hydroxyphenyl)propanoate. One possibility is to further study its effects on enzymes and biochemical pathways. Another is to investigate its potential therapeutic applications, such as the treatment of neurological disorders or inflammation. Additionally, this compound could be studied for its potential use as a drug delivery system, or as a tool for drug discovery. Finally, this compound could be studied for its potential use in the development of new chemical synthesis methods.
合成法
(S)-Isopropyl 2-amino-3-(4-hydroxyphenyl)propanoate can be synthesized from the reaction of 4-hydroxybenzyl alcohol and isopropyl chloroformate in the presence of a base, such as potassium carbonate. This reaction proceeds via a nucleophilic substitution reaction, in which the alcohol is converted to an alkoxide and the isopropyl chloroformate is converted to an isopropyl carbamate. The alkoxide then reacts with the carbamate to form this compound.
科学的研究の応用
(S)-Isopropyl 2-amino-3-(4-hydroxyphenyl)propanoate has been studied for its potential applications in scientific research. It has been used as a tool to study the structure and function of proteins, as well as to identify and study small molecules that interact with proteins. This compound has also been used to study the structure and function of enzymes, and to study the effects of drugs on enzymes.
特性
IUPAC Name |
propan-2-yl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-8(2)16-12(15)11(13)7-9-3-5-10(14)6-4-9/h3-6,8,11,14H,7,13H2,1-2H3/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLCSDOJYHFGZHH-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(CC1=CC=C(C=C1)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)[C@H](CC1=CC=C(C=C1)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2780778.png)
![5-(5-Fluoropyrimidin-4-yl)-2-phenyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2780779.png)
![6-bromo-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2780780.png)


![N-(1-cyano-1,2-dimethylpropyl)-2-({5-[(3-methylphenoxy)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B2780784.png)
![ethyl 2-((2,2-dioxido-5-phenyl-3,5-dihydro-1H-thieno[3,4-c]pyrrol-4-yl)amino)-2-oxoacetate](/img/structure/B2780785.png)
![N1-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-4-ylmethyl)oxalamide](/img/structure/B2780786.png)
![3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide](/img/structure/B2780787.png)
![7-tert-Butyl-4-chloro-5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B2780788.png)


![2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2780793.png)